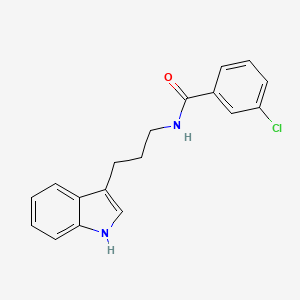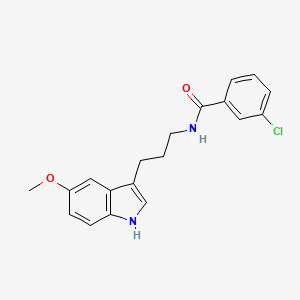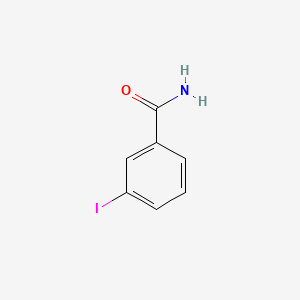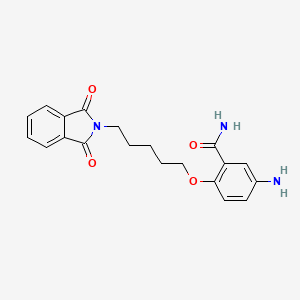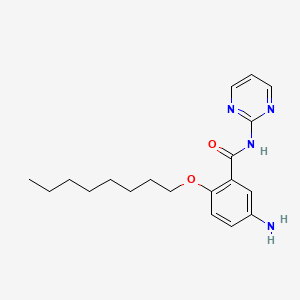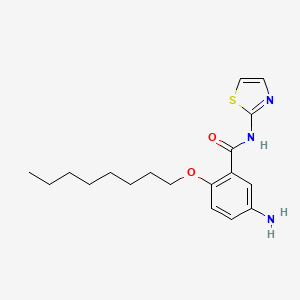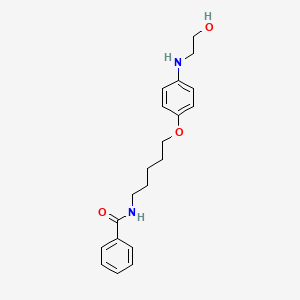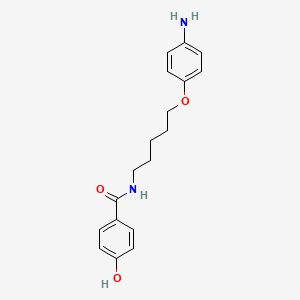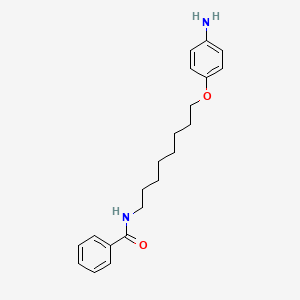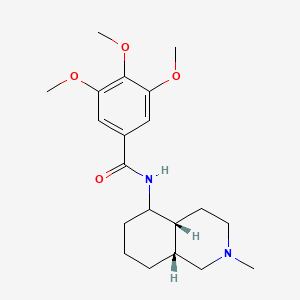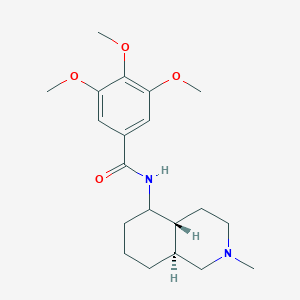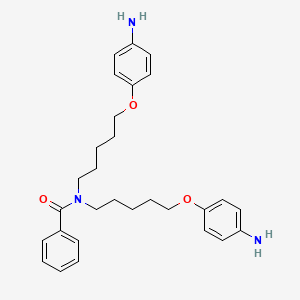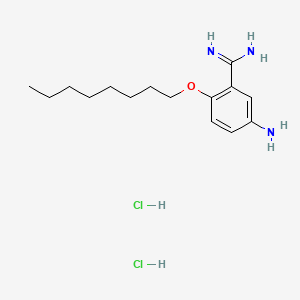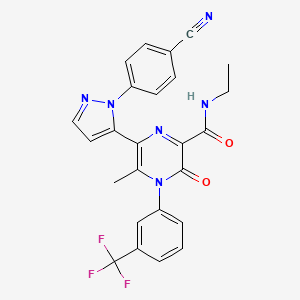
6-(1-(4-Cyanophenyl)-1H-pyrazol-5-yl)-N-ethyl-3,4-dihydro-5-methyl-3-oxo-4-(3-(trifluoromethyl)phenyl)-2-pyrazinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AZD-9819 is an inhibitor of human neutrophil elastase for potential treatment of chronic obstructive pulmonary disease (COPD).
Scientific Research Applications
Antimicrobial Activity
One significant application of this compound is in the realm of antimicrobial activity. Research has shown that related compounds have been synthesized and evaluated for their antimicrobial properties against various bacteria and fungi (Sarvaiya, Gulati, & Patel, 2019). This suggests potential for the use of these compounds in developing new antimicrobial agents.
Oxidative Rearrangement in Blood Plasma
Another study focused on the oxidative rearrangement of a similar compound, specifically a human neutrophil elastase inhibitor, in blood plasma samples. This research provides insights into the biotransformation processes that such compounds can undergo in biological systems (Gu et al., 2015).
Enzymatic Activity Enhancement
Compounds structurally similar to the one have also been found to enhance the reactivity of specific enzymes. For example, compounds prepared in one study revealed a potent effect on increasing the reactivity of cellobiase (Abd & Awas, 2008). Such findings are crucial in developing new enzymatic therapies or enhancing existing ones.
Pharmaceutical Applications
Moreover, the synthesis of novel heterocyclic compounds structurally related to the compound has been explored, with the anticipation of investigating their pharmacological activities in future studies (Kamal El‐Dean et al., 2018). This underlines the potential of these compounds in pharmaceutical research.
Antioxidant Properties
Some derivatives of structurally related compounds have been evaluated for their antioxidant properties, offering another avenue for pharmaceutical and therapeutic applications (Dey et al., 2022).
properties
CAS RN |
956907-23-6 |
|---|---|
Product Name |
6-(1-(4-Cyanophenyl)-1H-pyrazol-5-yl)-N-ethyl-3,4-dihydro-5-methyl-3-oxo-4-(3-(trifluoromethyl)phenyl)-2-pyrazinecarboxamide |
Molecular Formula |
C25H19F3N6O2 |
Molecular Weight |
492.5 g/mol |
IUPAC Name |
6-[2-(4-cyanophenyl)pyrazol-3-yl]-N-ethyl-5-methyl-3-oxo-4-[3-(trifluoromethyl)phenyl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C25H19F3N6O2/c1-3-30-23(35)22-24(36)33(19-6-4-5-17(13-19)25(26,27)28)15(2)21(32-22)20-11-12-31-34(20)18-9-7-16(14-29)8-10-18/h4-13H,3H2,1-2H3,(H,30,35) |
InChI Key |
ZRJDPTREGVHMGQ-UHFFFAOYSA-N |
SMILES |
CCNC(=O)C1=NC(=C(N(C1=O)C2=CC=CC(=C2)C(F)(F)F)C)C3=CC=NN3C4=CC=C(C=C4)C#N |
Canonical SMILES |
CCNC(=O)C1=NC(=C(N(C1=O)C2=CC=CC(=C2)C(F)(F)F)C)C3=CC=NN3C4=CC=C(C=C4)C#N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
AZD-9819 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




